2-(2-Bromoethyl)pyrrolidine hydrobromide
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Description
Scientific Research Applications
1. Chemical Synthesis and Functionalization
2-(2-Bromoethyl)pyrrolidine hydrobromide plays a significant role in chemical synthesis and functionalization. For instance, Easton, Pitt, and Ward (1995) demonstrated the use of pyrrolidin-2-ones, which are related to 2-(2-Bromoethyl)pyrrolidine hydrobromide, in the synthesis of 4,5-dibromo-γ-lactams. These bromo substituents can be selectively displaced in various reactions, showcasing the compound's utility in regioselective elaborations and the generation of bicyclic systems (Easton et al., 1995).
2. Development of Polyelectrolytes
The compound has been used in the synthesis of hyperbranched polyelectrolytes. Monmoton et al. (2008) reported the synthesis of hyperbranched poly[bis(alkylene)pyridinium]s using 3,5-bis(bromomethyl)pyridine hydrobromide, a compound closely related to 2-(2-Bromoethyl)pyrrolidine hydrobromide. This research highlights its role in creating new materials with potential applications in various fields (Monmoton et al., 2008).
3. Pharmaceutical Intermediate Synthesis
In pharmaceutical research, 2-(2-Bromoethyl)pyrrolidine hydrobromide is an important intermediate. Zicheng (2010) described its use in the synthesis of Darifenacin hydrobromide, a medication used to treat overactive bladder. This illustrates the compound's relevance in the synthesis of therapeutic agents (Zicheng, 2010).
4. Bromination Agent in Organic Chemistry
The compound serves as an effective bromination agent in organic chemistry. Levin et al. (2006) utilized pyridinium hydrobromide perbromide, closely related to 2-(2-Bromoethyl)pyrrolidine hydrobromide, for bromination reactions, showcasing its utility in organic synthesis processes (Levin et al., 2006).
5. Role in Aziridination Reactions
Ali, Nikalje, and Sudalai (1999) demonstrated the use of pyridinium hydrobromide perbromide as a catalyst in aziridination reactions of olefins. This finding is crucial for the development of efficient synthetic pathways in organic chemistry (Ali et al., 1999).
properties
IUPAC Name |
2-(2-bromoethyl)pyrrolidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDVYLWWZNIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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